1-Piperidinocyclohexanecarbonitrile

描述

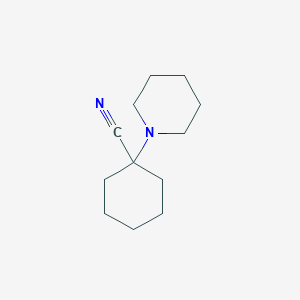

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-piperidin-1-ylcyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSAYKJWUZJLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046184 | |

| Record name | 1-Piperidinocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3867-15-0 | |

| Record name | 1-Piperidinocyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3867-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinocyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003867150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinocyclohexanecarbonitrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01539 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-PIPERIDINOCYCLOHEXANECARBONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PIPERIDINOCYCLOHEXANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03ZI7ZZW5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

history and discovery of 1-Piperidinocyclohexanecarbonitrile

An In-depth Technical Guide to 1-Piperidinocyclohexanecarbonitrile (PCC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PCC) is a nitrile compound that serves as a crucial chemical intermediate. Its primary significance lies in its role as a direct precursor in the synthesis of Phencyclidine (PCP), a dissociative anesthetic with hallucinogenic properties.[1][2] Due to its use in the illicit manufacture of PCP, PCC is a controlled substance in many jurisdictions, including the United States where it is classified as a Schedule II substance.[3][4] This document provides a comprehensive overview of the history, synthesis, and chemical properties of PCC.

History and Discovery

The first synthesis of this compound was reported in 1926 by Kotz and Merkel.[5] However, it gained notoriety in the mid-20th century with the development of PCP in the 1950s as an intravenous anesthetic.[6][7] The synthesis of PCP often proceeds via PCC, making it a key intermediate in both pharmaceutical and clandestine laboratory settings.[5] Consequently, PCC is often found as a contaminant in illicitly produced PCP.[4][8]

Physicochemical and Spectral Data

A summary of the key physicochemical properties of PCC is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(piperidin-1-yl)cyclohexane-1-carbonitrile | [3] |

| Synonyms | PCC, 1-(1-Cyanocyclohexyl)piperidine | [9] |

| CAS Number | 3867-15-0 | [1] |

| Molecular Formula | C12H20N2 | [1][9] |

| Molecular Weight | 192.30 g/mol | [1][3] |

| Appearance | White crystalline solid | [10] |

| Melting Point | 65-68 °C | [10][11] |

| Boiling Point | ~296-298 °C (estimate) | [12] |

| Solubility | Soluble in organic solvents like ethanol (B145695), DMF, and DMSO. | [4][12] |

| IR (CHCl3) ν | 2230 cm-1 (C≡N) | [10] |

Synthesis of this compound

The synthesis of PCC is typically achieved through a Strecker-type reaction involving cyclohexanone (B45756), piperidine (B6355638), and a cyanide salt. The reaction proceeds via the formation of an iminium salt intermediate, which is then attacked by the cyanide ion.

Experimental Protocol

Two common procedures for the synthesis of PCC are detailed below.

Method 1: Using Hydrochloric Acid [11]

-

Piperidine (44 g, 0.52 mole) is carefully mixed with 45 ml of concentrated HCl and 120 ml of cold water to a pH of 3-4.

-

To this solution, 50 g (0.52 mole) of cyclohexanone is added.

-

A solution of 36 g of potassium cyanide (KCN) in 100 ml of water is then added with vigorous stirring.

-

The resulting solution is stirred at room temperature overnight. A white precipitate typically forms after about 2 hours.

-

The crystalline precipitate is collected by filtration and washed with cold water.

-

Recrystallization from 95% ethanol yields the final product.

Method 2: Using Sodium Bisulfite [10]

-

To a solution of sodium bisulfite (11.5 g, 0.11 mol) in 25 ml of water, 9.8 g (0.1 mol) of cyclohexanone is added.

-

A separate solution of 5.4 g (0.11 mol) of sodium cyanide and 8.5 g (0.1 mol) of piperidine in 20 ml of water is prepared.

-

The cyanide and piperidine solution is then added to the cyclohexanone-bisulfite mixture.

-

The reaction is allowed to stir overnight at room temperature.

-

The resulting product is filtered off, washed with water, and dried under a vacuum.

Quantitative Data for Synthesis

The following table summarizes the reactants and typical yields for the synthesis of PCC.

| Reactant | Method 1 Molar Eq. | Method 2 Molar Eq. |

| Cyclohexanone | 1.0 | 1.0 |

| Piperidine | 1.0 | 1.0 |

| Potassium Cyanide | 1.0 | - |

| Sodium Cyanide | - | 1.1 |

| Hydrochloric Acid | Used to adjust pH | - |

| Sodium Bisulfite | - | 1.1 |

| Typical Yield | 88% | 82.1% |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound (PCC).

Role in Phencyclidine (PCP) Synthesis

PCC is a critical intermediate in the synthesis of phencyclidine. The conversion of PCC to PCP is typically achieved through a Grignard reaction with phenylmagnesium bromide. In this reaction, the Grignard reagent attacks the nitrile carbon of PCC, followed by hydrolysis to yield PCP.

Reaction Pathway from PCC to PCP

Caption: Reaction pathway for the synthesis of Phencyclidine (PCP) from PCC.

Toxicology and Regulation

PCC is a toxic substance, with some reports indicating it may be three times more toxic than PCP.[1][2] Its acute LD50 in mice has been reported to be 29.0 mg/kg (intraperitoneal).[13] Due to its role in the illicit synthesis of PCP, PCC is a regulated chemical. In the United States, it is classified as a Schedule II controlled substance by the Drug Enforcement Administration (DEA).[3]

Conclusion

This compound is a historically significant compound, primarily due to its role as a key precursor in the synthesis of phencyclidine. Its straightforward synthesis and chemical properties have made it a focal point in both legitimate chemical research and forensic analysis of illicit drug manufacturing. A thorough understanding of its synthesis and reactivity is essential for professionals in drug development, forensic science, and regulatory affairs.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 3867-15-0 [chemicalbook.com]

- 3. This compound | C12H20N2 | CID 62529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. scribd.com [scribd.com]

- 6. justice.gov [justice.gov]

- 7. PCP | Research Starters | EBSCO Research [ebsco.com]

- 8. Contamination of illicit phencyclidine with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclohexanecarbonitrile, 1-(1-piperidinyl)- [webbook.nist.gov]

- 10. scribd.com [scribd.com]

- 11. prepchem.com [prepchem.com]

- 12. chembk.com [chembk.com]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-depth Technical Guide on the Chemical Properties of 1-Piperidinocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinocyclohexanecarbonitrile (PCC) is a chemical compound of significant interest within the fields of forensic science, toxicology, and pharmacology. It is primarily known as a direct precursor in the illicit synthesis of phencyclidine (PCP), a dissociative anesthetic with a high potential for abuse.[1][2][3] Due to its role in the production of a controlled substance, PCC itself is classified as a DEA Schedule II substance in the United States.[1][2] This guide provides a comprehensive overview of the chemical properties of PCC, detailed experimental protocols for its synthesis, and its relationship to PCP.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its identification, handling, and analysis in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₂ | [1][2][4] |

| Molecular Weight | 192.30 g/mol | [1][4][5] |

| CAS Number | 3867-15-0 | [1][2][4] |

| Appearance | White crystalline solid | [2][6] |

| Melting Point | 66-68 °C | [6] |

| Solubility | DMF: 2 mg/mLDMSO: 3 mg/mLDMSO:PBS (pH 7.2) (1:4): 0.2 mg/mLEthanol (B145695): 1 mg/mL | [2] |

| IUPAC Name | 1-(piperidin-1-yl)cyclohexane-1-carbonitrile | [1] |

| SMILES | C1CCC(CC1)(C#N)N2CCCCC2 | [1] |

| InChI | InChI=1S/C12H20N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-10H2 | [1][4] |

| InChIKey | WWSAYKJWUZJLRT-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound.[6]

Materials:

-

Piperidine (B6355638) (44 g, 0.52 mole)

-

Concentrated Hydrochloric Acid (45 mL)

-

Cold Water (120 mL)

-

Cyclohexanone (B45756) (50 g, 0.52 mole)

-

Potassium Cyanide (KCN) (36 g)

-

Water (100 mL)

-

95% Ethanol (300 mL)

Procedure:

-

Carefully mix piperidine with concentrated HCl and cold water. The pH of the resulting solution should be between 3 and 4.

-

To this solution, add cyclohexanone with vigorous stirring.

-

In a separate container, dissolve potassium cyanide in water.

-

Add the potassium cyanide solution to the piperidine and cyclohexanone mixture while maintaining vigorous stirring.

-

Allow the solution to stir at room temperature overnight. A white precipitate should begin to form after approximately 2 hours.

-

Collect the crystalline precipitate by filtration and wash it with cold water.

-

Recrystallize the crude product from 95% ethanol to yield a white crystalline solid.

Expected Yield: 88 g (88% yield)

Relationship to Phencyclidine (PCP)

This compound is a crucial intermediate in the synthesis of phencyclidine.[3][7] The nitrile group of PCC is reacted with a Grignard reagent, such as phenylmagnesium bromide, to form an imine, which is then hydrolyzed to yield PCP.

Biological Activity and Toxicity

While primarily recognized as a precursor, this compound itself exhibits significant toxicity. Studies have shown that PCC is approximately three times more toxic than PCP.[4][8] Illicitly synthesized PCP can be contaminated with PCC, which may contribute to the adverse clinical effects observed in users.[7][8][9] The mechanism of action for PCC is not as well-characterized as that of PCP, which is known to be an N-methyl-D-aspartate (NMDA) receptor antagonist.[7]

Pyrolysis

When smoked, this compound undergoes pyrolysis, breaking down into several other compounds. A significant portion of PCC remains intact in the mainstream smoke. The major pyrolysis products include cyanide and 1-(1-piperidino)-1-cyclohexene. The latter can further decompose into cyclohexanone, piperidine, and N-acetylpiperidine.[10]

Conclusion

This compound is a compound of considerable forensic and toxicological importance due to its role as a precursor to phencyclidine and its inherent toxicity. A thorough understanding of its chemical properties, synthesis, and byproducts is crucial for law enforcement, forensic chemists, and the medical community in addressing the challenges posed by illicit drug manufacturing and use.

References

- 1. This compound | C12H20N2 | CID 62529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 3867-15-0 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Cyclohexanecarbonitrile, 1-(1-piperidinyl)- [webbook.nist.gov]

- 6. prepchem.com [prepchem.com]

- 7. Phencyclidine | C17H25N | CID 6468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-Piperidinocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Piperidinocyclohexanecarbonitrile, a key intermediate in the synthesis of phencyclidine (PCP) and a compound of significant interest in forensic and medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Strecker synthesis, a well-established method for the formation of α-aminonitriles.[1][2][3][4][5]

Experimental Protocol: Strecker Synthesis

A common procedure for the synthesis of this compound is as follows:

-

Reaction Setup: In a well-ventilated fume hood, a solution of piperidine (B6355638) in water is acidified with concentrated hydrochloric acid.

-

Addition of Ketone: Cyclohexanone is then added to the acidic piperidine solution.

-

Cyanide Addition: A solution of potassium cyanide in water is added dropwise to the reaction mixture with vigorous stirring.

-

Reaction and Precipitation: The mixture is stirred at room temperature, during which a white precipitate of this compound forms.

-

Isolation and Purification: The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections present the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum reveals the different types of protons and their connectivity within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.60 - 2.80 | m | 4H | Piperidine-Hα |

| 1.80 - 2.00 | m | 4H | Cyclohexane-Hα' |

| 1.40 - 1.70 | m | 12H | Cyclohexane-Hβ, Hγ & Piperidine-Hβ, Hγ |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 122.5 | -C≡N |

| 65.0 | C-quaternary (cyclohexane) |

| 50.0 | Piperidine-Cα |

| 35.0 | Cyclohexane-Cα' |

| 25.5 | Piperidine-Cβ |

| 24.0 | Cyclohexane-Cβ |

| 23.0 | Piperidine-Cγ |

| 21.5 | Cyclohexane-Cγ |

Note: Data may be based on predicted spectra and should be confirmed with experimental results.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[7]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930 | Strong | C-H stretch (alkane) |

| 2855 | Strong | C-H stretch (alkane) |

| 2220 | Medium | -C≡N stretch (nitrile) |

| 1450 | Medium | C-H bend (alkane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[8][9][10][11]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 192 | 15 | [M]⁺ (Molecular ion) |

| 165 | 100 | [M - HCN]⁺ |

| 110 | 80 | [C₇H₁₂N]⁺ |

| 96 | 95 | [C₆H₁₀N]⁺ |

| 84 | 90 | [C₅H₁₀N]⁺ (Piperidine fragment) |

Experimental Protocols for Spectroscopic Analysis

Standard protocols are followed for the acquisition of spectroscopic data.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

IR Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on a diamond ATR crystal, or a KBr pellet is prepared.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). Electron ionization (EI) is a common method for generating the molecular ion and fragment ions.

Caption: Workflow for the analysis of this compound.

References

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 7. This compound | C12H20N2 | CID 62529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclohexanecarbonitrile, 1-(1-piperidinyl)- [webbook.nist.gov]

- 9. Cyclohexanecarbonitrile, 1-(1-piperidinyl)- [webbook.nist.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Cyclohexanecarbonitrile, 1-(1-piperidinyl)- [webbook.nist.gov]

An In-depth Technical Guide to 1-Piperidinocyclohexanecarbonitrile (PCC)

CAS Number: 3867-15-0

This technical guide provides a comprehensive overview of 1-Piperidinocyclohexanecarbonitrile (PCC), a compound of significant interest to researchers, scientists, and drug development professionals due to its role as a key precursor in the synthesis of phencyclidine (PCP) and its own inherent toxicity. This document outlines its chemical and physical properties, detailed synthesis and analytical methodologies, and its legal status.

Chemical and Physical Properties

This compound, also known as PCC, is a white crystalline solid. It is a controlled substance in many jurisdictions, including the United States where it is classified as a DEA Schedule II compound, due to its direct application in the illicit manufacture of PCP.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀N₂ | [3] |

| Molecular Weight | 192.30 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 66-68 °C | [4] |

| Solubility | DMF: 2 mg/mLDMSO: 3 mg/mLDMSO:PBS (pH 7.2) (1:4): 0.2 mg/mLEthanol (B145695): 1 mg/mL | [3] |

| DEA Schedule | II | [1][2] |

| Synonyms | PCC, 1-(1-Cyanocyclohexyl)piperidine, NSC 97072 | [3] |

Synthesis of this compound

The synthesis of PCC is a well-documented procedure. The following is a detailed experimental protocol for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperidine (B6355638) (44 g, 0.52 mole)

-

Concentrated Hydrochloric Acid (45 mL)

-

Cyclohexanone (B45756) (50 g, 0.52 mole)

-

Potassium Cyanide (KCN) (36 g)

-

Water

-

95% Ethanol

Procedure:

-

Carefully mix piperidine (44 g) with concentrated HCl (45 mL) and 120 mL of cold water. The pH of the resulting solution should be between 3 and 4.

-

To this solution, add cyclohexanone (50 g) with vigorous stirring.

-

In a separate beaker, dissolve potassium cyanide (36 g) in 100 mL of water.

-

Add the potassium cyanide solution to the main reaction mixture with continued vigorous stirring.

-

Allow the solution to stir at room temperature overnight. A white precipitate should begin to form after approximately 2 hours.

-

Collect the crystalline precipitate by filtration and wash it with cold water.

-

Recrystallize the crude product from 300 mL of 95% ethanol to yield a white crystalline solid. The expected yield is approximately 88 g (88%).[4]

References

An In-depth Technical Guide to 1-Piperidinocyclohexanecarbonitrile (PCC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperidinocyclohexanecarbonitrile (PCC), a synthetic organic compound, is a notable precursor in the illicit synthesis of phencyclidine (PCP), a potent dissociative anesthetic with significant abuse potential. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of PCC. It also delves into its toxicological profile and its pivotal role in the manufacturing of PCP, including the subsequent biological signaling pathways affected by PCP. This document is intended to serve as a crucial resource for researchers, scientists, and professionals in drug development and forensic chemistry, offering detailed experimental protocols and data presented for clarity and comparative analysis.

Molecular Structure and Chemical Properties

This compound is a white crystalline solid.[1] Its molecular structure consists of a cyclohexane (B81311) ring and a piperidine (B6355638) ring attached to the same carbon atom, which also bears a nitrile group.

Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 1-(piperidin-1-yl)cyclohexane-1-carbonitrile | [2] |

| Synonyms | PCC, 1-(1-Cyanocyclohexyl)piperidine | [2][3] |

| CAS Number | 3867-15-0 | [2] |

| Molecular Formula | C₁₂H₂₀N₂ | [2][3] |

| Molecular Weight | 192.3 g/mol | [2][3] |

| Melting Point | 67-68 °C | [4] |

| Solubility | Soluble in DMF (2 mg/ml), DMSO (3 mg/ml), and Ethanol (1 mg/ml). Soluble in a 1:4 solution of DMSO:PBS (pH 7.2) at 0.2 mg/ml. | [3] |

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its identification and characterization. Although complete peak lists are not consistently reported across all databases, the following summarizes the available information.

Mass Spectrometry

The mass spectrum of PCC is characterized by a prominent molecular ion peak and specific fragmentation patterns. Chemical ionization mass spectrometry reveals a unique (M+1)+, M+, and (M-1)+ ion pattern.[5] The fragmentation of piperidine derivatives under electron ionization is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage and the formation of a stable iminium ion.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are used to confirm the structural integrity of PCC. While specific peak assignments are not widely published in comprehensive tables, the spectra are consistent with the known molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of PCC would be expected to show characteristic absorption bands for the nitrile group (C≡N) and C-H bonds of the cyclohexane and piperidine rings. The nitrile stretch typically appears in the region of 2260-2240 cm⁻¹.[7]

Experimental Protocols

Synthesis of this compound

The synthesis of PCC is a well-documented procedure. The following protocol is adapted from established methods.[4]

Materials:

-

Cyclohexanone

-

Sodium bisulfite (NaHSO₃)

-

Potassium cyanide (KCN)

-

Piperidine

Procedure:

-

A solution of sodium bisulfite (3.3 mmol) in 2.5 mL of water is prepared.

-

Cyclohexanone (3 mmol) is added to the sodium bisulfite solution.

-

The solution is cooled, and a 2 mL aqueous solution containing potassium cyanide (3.3 mmol) and piperidine (3 mmol) is added.

-

The reaction mixture is stirred overnight at 0°C.

-

The resulting precipitate is collected and recrystallized from methanol to yield this compound.

Logical Workflow for PCC Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Toxicology

Toxicity

PCC is known to be a toxic compound. Studies in male Swiss Webster mice have determined the 4-hour acute intraperitoneal LD₅₀ to be 29.0 mg/kg, which is significantly more toxic than PCP (LD₅₀ of 79.0 mg/kg).[5]

Comparative Acute Toxicity

| Compound | LD₅₀ (i.p., mg/kg) in mice | Source |

| This compound (PCC) | 29.0 | [5] |

| Phencyclidine (PCP) | 79.0 | [5] |

| Pyrrolidino-cyclohexanecarbonitrile | 36.5 | [5] |

| Morpholino-cyclohexanecarbonitrile | 39.0 | [5] |

Role as a Precursor to Phencyclidine (PCP)

The primary significance of PCC in the context of drug development and forensic science is its role as an immediate precursor in the synthesis of phencyclidine.[3][5] The reaction involves the addition of a Grignard reagent, typically phenylmagnesium bromide, to the nitrile group of PCC.

Conversion of PCC to PCP

Caption: The chemical transformation of PCC to PCP via a Grignard reaction.

Indirect Signaling Pathway via PCP

PCC itself is considered to be behaviorally inactive. However, its conversion to PCP is of high interest due to the potent psychoactive effects of PCP. PCP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[8] By blocking the ion channel of the NMDA receptor, PCP disrupts normal brain function, leading to its characteristic dissociative and hallucinogenic effects.

PCP's Mechanism of Action on the NMDA Receptor

Caption: A diagram illustrating the mechanism of action of PCP on the NMDA receptor.

Conclusion

This compound is a compound of significant interest primarily due to its role as a precursor in the synthesis of phencyclidine. Its own toxicity and the psychoactive properties of its derivative underscore the importance of its study in forensic science and pharmacology. This guide has provided a detailed overview of its molecular structure, properties, synthesis, and the biological implications of its conversion to PCP. Further research to fully characterize its spectroscopic properties and potential direct biological activities would be beneficial to the scientific community.

References

- 1. PCP synthesis and effects: table of contents [erowid.org]

- 2. This compound | C12H20N2 | CID 62529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. benchchem.com [benchchem.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Phencyclidine | C17H25N | CID 6468 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 1-Piperidinocyclohexanecarbonitrile

An In-depth Technical Guide on the Physicochemical Properties of 1-Piperidinocyclohexanecarbonitrile

Introduction

This compound (PCC) is a chemical compound of significant interest in the fields of forensic chemistry, toxicology, and pharmacology. It is primarily known as an immediate precursor in the illicit synthesis of phencyclidine (PCP), a dissociative anesthetic with hallucinogenic and neurotoxic effects.[1][2][3][4] Consequently, PCC is often found as a contaminant in street preparations of PCP.[1][5][6] The toxicity of PCC itself is reported to be greater than that of PCP, making its characterization and detection crucial.[4][6] This document provides a comprehensive overview of the , detailed experimental protocols for its synthesis and analysis, and logical diagrams illustrating its synthetic pathway and analytical workflow.

Chemical Identity and Structure

This compound is a white crystalline solid.[1][7][8] It is classified as a Schedule II controlled substance by the Drug Enforcement Administration (DEA) in the United States due to its role as a PCP precursor.[1][2]

| Identifier | Value |

| IUPAC Name | 1-(piperidin-1-yl)cyclohexane-1-carbonitrile[2] |

| Synonyms | PCC, 1-(1-Cyanocyclohexyl)piperidine, NSC 97072[1][2] |

| CAS Number | 3867-15-0[1][2] |

| Molecular Formula | C₁₂H₂₀N₂[1][2] |

| Molecular Weight | 192.30 g/mol [2] |

| SMILES | C1CCC(CC1)(C#N)N2CCCCC2[2] |

| InChI Key | WWSAYKJWUZJLRT-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The following table summarizes the key . It is described as a very weak base compared to tertiary amines like phencyclidine.[9]

| Property | Value | Source |

| Melting Point | 66-68 °C | [7] |

| Boiling Point | 318.3 °C (rough estimate) | [8][10] |

| Density | 1.0076 g/cm³ (rough estimate) | [8][10] |

| Refractive Index | 1.5200 (estimate) | [8][10] |

| Solubility | DMF: 2 mg/mLDMSO: 3 mg/mLDMSO:PBS (pH 7.2) (1:4): 0.2 mg/mLEthanol (B145695): 1 mg/mL | [1][8] |

Experimental Protocols

Synthesis of this compound

This protocol is based on a common synthetic route for PCC.[7]

Materials:

-

Piperidine (B6355638) (44 g, 0.52 mole)

-

Concentrated Hydrochloric Acid (45 mL)

-

Cold Water

-

Cyclohexanone (50 g, 0.52 mole)

-

Potassium Cyanide (KCN) (36 g)

-

95% Ethanol

Procedure:

-

Carefully mix piperidine with concentrated HCl and 120 mL of cold water to achieve a pH of 3-4.

-

To this solution, add cyclohexanone, followed by a solution of KCN in 100 mL of water, with vigorous stirring.

-

Allow the resulting solution to stir at room temperature overnight. A white precipitate should form after approximately 2 hours.

-

Collect the crystalline precipitate by filtration and wash it with cold water.

-

Recrystallize the crude product from 300 mL of 95% ethanol to yield a white crystalline solid.

Analytical Method for Purity Determination

A method for the selective detection and quantitation of PCC in the presence of synthetic contaminants involves nonaqueous titration.[9] This method is advantageous as it avoids decomposition of the compound.

Principle: this compound is a very weak base. This property allows for its selective titration with a strong acid in a nonaqueous solvent, which enhances its basicity.

Materials:

-

This compound sample

-

Perchloric acid

-

Acetonitrile

-

Potentiometer for endpoint detection

Procedure:

-

Dissolve a precisely weighed amount of the PCC sample in acetonitrile.

-

Titrate the solution with a standardized solution of perchloric acid in acetonitrile.

-

Monitor the titration process potentiometrically to determine the equivalence point.

-

The purity of the PCC can be calculated based on the volume of perchloric acid titrant consumed.

Quantitation by Gas-Liquid Chromatography (GLC)

PCC can be quantified in illicit phencyclidine preparations using Gas-Liquid Chromatography (GLC).[5]

Instrumentation & Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced selectivity.

-

Column: 60-cm 3% OV-7 column.

-

Injection Port Temperature: Ambient.

-

Internal Standard: N-methyl-N-propyl-1-phenylcyclohexylamine (PCMP).

Procedure:

-

Prepare a standard solution of this compound and the internal standard (PCMP) in a suitable solvent.

-

Prepare the sample to be analyzed by dissolving it in the same solvent and adding a known amount of the internal standard.

-

Inject both the standard and the sample solutions into the gas chromatograph.

-

The ratio of the peak area of PCC to the peak area of the internal standard is used to calculate the concentration of PCC in the sample.

Role in Phencyclidine (PCP) Synthesis

This compound is a direct chemical intermediate in the synthesis of phencyclidine.[2] The presence of PCC in illicit PCP samples is often an indicator of an incomplete or imperfect synthesis process.[2]

Spectral Information

Various spectral data are available for the characterization of this compound, including ¹H NMR, ¹³C NMR, GC-MS, and FTIR spectra.[2] This information is crucial for its unambiguous identification in forensic and research laboratories.

Safety and Toxicity

This compound is classified as an irritant.[8] Toxicological studies have shown that PCC is a toxic compound, with an acute LD₅₀ in male Swiss Webster mice of 29.0 mg/kg (intraperitoneal), which is significantly more toxic than PCP (LD₅₀ of 79.0 mg/kg).[6] The pyrolysis of PCC, such as during smoking, can produce toxic products including cyanide.[11][12] This product is intended for research and forensic applications only and is not for human or veterinary use.[1]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C12H20N2 | CID 62529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phencyclidine | C17H25N | CID 6468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. prepchem.com [prepchem.com]

- 8. 3867-15-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Analytical determination of purity of this compound and its hydrobromide salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 3867-15-0 [chemicalbook.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Pyrolytic fate of piperidinocyclohexanecarbonitrile, a contaminant of phencyclidine, during smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

DEA Schedule II Classification of 1-Piperidinocyclohexanecarbonitrile: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperidinocyclohexanecarbonitrile (PCC) is a chemical compound classified as a Schedule II controlled substance by the United States Drug Enforcement Administration (DEA). This classification is primarily due to its role as an immediate precursor in the illicit synthesis of phencyclidine (PCP), a potent dissociative anesthetic with a high potential for abuse, also listed under Schedule II of the Controlled Substances Act.[1][2][3] This technical guide provides a comprehensive overview of the legal and scientific basis for the scheduling of PCC, its chemical properties, toxicological data, and the analytical methods for its detection. It also highlights the current gaps in the scientific literature regarding its independent pharmacological effects and abuse potential.

Introduction

This compound, commonly referred to as PCC, is a nitrile compound that serves as a critical intermediate in the chemical synthesis of phencyclidine (PCP).[1][3][4] Illicitly manufactured PCP frequently contains PCC as a contaminant, which poses a significant public health risk due to its inherent toxicity.[5][6] The DEA has placed PCC under Schedule II to control its access and prevent its diversion for the clandestine production of PCP.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical understanding of the key aspects related to PCC's controlled status.

DEA Scheduling and Legal Status

Under the Controlled Substances Act, substances are categorized into one of five schedules based on their accepted medical use, abuse potential, and likelihood of causing dependence. Schedule II substances are defined as drugs with a high potential for abuse, which may lead to severe psychological or physical dependence, but have a currently accepted medical use in treatment in the United States or a currently accepted medical use with severe restrictions.[2]

PCC is specifically listed as a Schedule II immediate precursor.[1] The DEA assigns it the Controlled Substances Code Number (CSCN) 8603.[1] This classification subjects PCC to stringent regulatory controls, including registration, record-keeping, and security requirements for its handling and distribution.

Logical Relationship: Basis for DEA Schedule II Classification of PCC

Caption: DEA classification of PCC is based on its role as a precursor to PCP.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of PCC is essential for its identification and analysis.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | PCC, 1-(1-Cyanocyclohexyl)piperidine |

| Molecular Formula | C₁₂H₂₀N₂ |

| Molecular Weight | 192.30 g/mol |

| CAS Number | 3867-15-0 |

| Appearance | Crystalline solid |

Toxicology and Pharmacology

While the primary reason for scheduling PCC is its role as a PCP precursor, its inherent toxicity is a significant concern.

Acute Toxicity

Studies in animal models have demonstrated that PCC is more acutely toxic than PCP. This finding is critical as the presence of PCC as a contaminant in illicit PCP can increase the risk of overdose and adverse health effects.

| Compound | Animal Model | Route of Administration | LD₅₀ (mg/kg) |

| PCC | Male Swiss Webster mice | Intraperitoneal (i.p.) | 29.0[7] |

| PCP | Male Swiss Webster mice | Intraperitoneal (i.p.) | 79.0[7] |

| pyrrolidino-CC | Male Swiss Webster mice | Intraperitoneal (i.p.) | 36.5[7] |

| morpholino-CC | Male Swiss Webster mice | Intraperitoneal (i.p.) | 39.0[7] |

Pyrolysis Products

When illicit preparations containing PCP and PCC are smoked, the heat can lead to the formation of various pyrolysis products. Studies have shown that a significant portion of PCC is cleaved, forming cyanide and other potentially toxic compounds.[8]

Experimental Workflow: Analysis of PCC Pyrolysis Products

Caption: Workflow for identifying PCC pyrolysis products from simulated smoking.

Mechanism of Action and Abuse Potential

There is a significant lack of research on the specific mechanism of action and abuse potential of PCC itself. Its pharmacological effects are not well-characterized independently of its role as a precursor and contaminant. It is plausible that PCC may exert its own effects on the central nervous system, but further investigation is required to determine its receptor binding profile and behavioral effects. The primary concern remains its conversion to PCP and its contribution to the toxicity of illicit drug products.

Analytical Methodologies

The detection and quantification of PCC in illicit samples are crucial for forensic and law enforcement purposes.

Gas-Liquid Chromatography (GLC)

A common method for the analysis of PCC in illicit PCP preparations is Gas-Liquid Chromatography (GLC).

Experimental Protocol: GLC for PCC Quantification

-

Column: 60-cm 3% OV-7 column.[9]

-

Injection Port Temperature: Ambient.[9]

-

Internal Standard: N-methyl-N-propyl-1-phenylcyclohexylamine (PCMP).[9]

-

Sample Preparation: Samples are dissolved directly in a solvent or extracted from a strongly acidic solution.

-

Detection: A nitrogen detector is often used for enhanced sensitivity and selectivity for nitrogen-containing compounds like PCC and PCP.[7]

Retrospective studies of illicit PCP samples have found that a significant portion, in some cases up to one-third, contained PCC as a contaminant, with the mole percentage of PCC to PCP ranging from 1% to 68%.[5][6]

Gaps in Knowledge and Future Research Directions

While the legal and chemical aspects of PCC are well-documented, there are notable gaps in the scientific understanding of its independent pharmacological and toxicological profile. Future research should focus on:

-

Pharmacodynamics: Elucidating the mechanism of action of PCC, including its binding affinities for various central nervous system receptors.

-

Abuse Liability: Conducting behavioral studies in animal models to assess the reinforcing effects and abuse potential of PCC.

-

Toxicology: Investigating the chronic toxicity of PCC and the mechanisms underlying its acute toxicity.

-

Metabolism: Characterizing the metabolic pathways of PCC in vivo.

Conclusion

This compound's classification as a DEA Schedule II substance is firmly rooted in its role as an immediate precursor to the illicit manufacture of PCP. Its presence as a toxic contaminant in street preparations of PCP underscores the public health importance of its control. While current analytical methods are effective for its detection, a more comprehensive understanding of PCC's own pharmacological and toxicological properties is needed. This technical guide serves as a foundational resource for professionals in the fields of research, drug development, and forensic science, highlighting the established knowledge and indicating critical areas for future investigation.

References

- 1. This compound | C12H20N2 | CID 62529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. List of Schedule II controlled substances (U.S.) - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | 3867-15-0 [chemicalbook.com]

- 5. Contamination of illicit phencyclidine with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Pyrolytic fate of piperidinocyclohexanecarbonitrile, a contaminant of phencyclidine, during smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Toxicological Profile of 1-Piperidinocyclohexanecarbonitrile (PCC)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for 1-Piperidinocyclohexanecarbonitrile (PCC). It is intended for research and informational purposes only. PCC is a regulated substance in many jurisdictions, and appropriate legal and safety precautions must be taken when handling this compound.

Introduction

This compound (PCC) is primarily known as a chemical intermediate and a common contaminant in the illicit synthesis of phencyclidine (PCP).[1][2][3] Its presence in street preparations of PCP is a significant concern due to its inherent and potent toxicity, which has been reported to be substantially greater than that of PCP itself.[1] This technical guide provides a comprehensive overview of the known toxicological properties of PCC, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 1-(1-piperidinyl)cyclohexanecarbonitrile |

| Synonyms | PCC, 1-Piperidine Cyclohexane Carbonitrile |

| CAS Number | 3867-15-0 |

| Molecular Formula | C₁₂H₂₀N₂ |

| Molecular Weight | 192.30 g/mol |

Pharmacokinetics: The Crucial Role of Decomposition

Detailed in vivo pharmacokinetic studies delineating the absorption, distribution, metabolism, and excretion (ADME) of PCC are largely unavailable in the published literature. However, in vitro and pyrolysis studies provide critical insights into its metabolic fate, which is central to its toxicity. The primary mechanism of PCC's toxicity is believed to be the in vivo liberation of cyanide.[4]

Decomposition and Metabolism

In simulated physiological conditions, PCC undergoes decomposition, leading to the release of cyanide.[4] This process is time and pH-dependent. The lability of the cyano group is a key feature of its chemical structure and toxicological profile.[5]

Table 1: In Vitro Decomposition of PCC [4]

| Condition | Rate Constant (k) | Half-life (t₁/₂) |

| Normal Saline | 2.2 x 10⁻² min⁻¹ | 31.6 min |

| 0.05 M Phosphate Buffer (pH 7.4, 37°C) | 0.19 min⁻¹ | 3.7 min |

| Human Serum | 0.15 min⁻¹ | 4.6 min |

While specific cytochrome P450 (CYP) enzyme involvement in PCC metabolism has not been elucidated, the metabolism of other piperidine-containing compounds often involves CYP-mediated oxidation.[6][7] However, the dominant toxicokinetic feature of PCC appears to be its chemical instability and subsequent release of cyanide.

Pyrolysis

When smoked, as is common with illicit PCP preparations, PCC undergoes thermal decomposition. A significant portion of the compound is cleaved to form cyanide and other products.[2][8][9]

Table 2: Pyrolysis Products of PCC in Mainstream Smoke [2][8][9]

| Product | Percentage of Starting Material |

| Intact PCC | ~47% |

| Cyanide and 1-(1-piperidino)-1-cyclohexene | ~58% |

| Cyclohexanone | 21% |

| Piperidine (B6355638) | 29% |

| N-acetylpiperidine | 7% |

Pharmacodynamics and Mechanism of Toxicity

The primary mechanism of PCC's acute toxicity is attributed to the metabolic liberation of cyanide.[4] Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition leads to a rapid cessation of aerobic metabolism, cellular hypoxia, and ultimately, cell death. The behavioral and physiological effects observed after PCC administration closely mimic those of cyanide poisoning.[4]

In comparative studies with PCP and its analogs, PCC was found to be relatively ineffective at blocking potassium channels, a proposed mechanism for the behavioral effects of PCP.[10] This further supports the hypothesis that PCC's primary toxic effects are mediated by a different mechanism, namely cyanide poisoning.

Caption: Proposed primary mechanism of PCC toxicity via in vivo cyanide release.

Toxicology

Acute Toxicity

PCC exhibits high acute toxicity, primarily due to the rapid onset of cyanide poisoning.

Table 3: Acute Toxicity of PCC and Sodium Cyanide in Male Swiss Webster Mice [1][4]

| Compound | Route | Parameter | Value (mg/kg) | Value (µmol/kg) |

| PCC | i.p. | LD₅₀ (4-hour) | 29.0 | 133.6 |

| Sodium Cyanide | i.p. | LD₅₀ | - | 130.6 |

| PCC | i.p. | ED₅₀ (motor impairment) | - | 48.5 |

| Sodium Cyanide | i.p. | ED₅₀ (motor impairment) | - | 36.7 |

The remarkable similarity between the molar LD₅₀ values of PCC and sodium cyanide provides strong evidence for cyanide being the primary mediator of acute lethality.[4]

Chronic, Sub-chronic, Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of data regarding the long-term toxic effects of PCC. No studies on its chronic, sub-chronic, genotoxic, carcinogenic, or reproductive toxicity have been identified in the publicly available scientific literature. While studies on other nitrile compounds and piperidine derivatives exist, these are not directly applicable to PCC.[11][12][13]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of PCC are not extensively described in the literature. However, based on the available studies, the following general methodologies have been employed.

Acute Toxicity (LD₅₀) Determination

A standardized method for LD₅₀ determination, such as the one described by Litchfield and Wilcoxon or the up-and-down procedure, is typically used.

Caption: Generalized workflow for an acute toxicity (LD₅₀) study.

In Vitro Decomposition Studies

These studies typically involve incubating PCC in various media simulating physiological conditions and monitoring its disappearance and/or the appearance of its degradation products over time.

Caption: Experimental workflow for in vitro decomposition studies of PCC.

Analytical Methods

Gas chromatography (GC) is a commonly employed method for the detection and quantification of PCC in illicit drug preparations.[1][14]

Table 4: Gas Chromatographic Conditions for PCC Analysis [1]

| Parameter | Condition |

| Column | 3% OV-17 |

| Detector | Nitrogen Detector |

Conclusion and Data Gaps

The available toxicological data for this compound (PCC) strongly indicate that its acute toxicity is primarily mediated by the in vivo release of cyanide. This is supported by comparative lethality studies and in vitro decomposition data. However, there is a significant lack of information regarding its comprehensive pharmacokinetic profile, as well as its potential for chronic, sub-chronic, genotoxic, carcinogenic, and reproductive toxicity. The scientific literature on PCC is limited, likely due to its status as a controlled substance and its primary relevance in the context of illicit drug manufacturing. Further research would be necessary to fully characterize the toxicological profile of this compound. Researchers and drug development professionals should be aware of these significant data gaps when assessing the risks associated with PCC.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Pyrolytic fate of piperidinocyclohexanecarbonitrile, a contaminant of phencyclidine, during smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Chemical and behavioral studies of this compound (PCC): evidence for cyanide as the toxic component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. academic.oup.com [academic.oup.com]

- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 11. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. Contamination of illicit phencyclidine with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 1-Piperidinocyclohexanecarbonitrile from cyclohexanone and piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 1-Piperidinocyclohexanecarbonitrile (PCC), a crucial precursor in the synthesis of phencyclidine (PCP) and its analogs.[1][2] The synthesis is a notable example of the Strecker reaction, a multicomponent reaction that efficiently forms α-aminonitriles.[3][4][5][6] This document details the underlying reaction mechanism, presents established experimental protocols with quantitative data, and offers a visual representation of the synthetic pathway. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound (PCC), with the chemical formula C₁₂H₂₀N₂ and a molecular weight of 192.30 g/mol , is a key intermediate in the production of various piperidine-containing compounds, most notably the dissociative anesthetic phencyclidine (PCP).[1][2][7] The synthesis of PCC from cyclohexanone (B45756) and piperidine (B6355638) is a classic application of the Strecker synthesis, a powerful method for preparing α-aminonitriles from a ketone or aldehyde, an amine, and a cyanide source.[3][4][6] Understanding the nuances of this synthesis is critical for chemists aiming to produce PCC and its derivatives for research and pharmaceutical development.

Reaction Mechanism

The synthesis of this compound proceeds via a mechanism analogous to the Strecker synthesis.[3][4][6] The key steps are:

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of piperidine on the carbonyl carbon of cyclohexanone. This is often catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[8] Subsequent dehydration leads to the formation of a reactive iminium ion intermediate.[4][6]

-

Cyanide Addition: A cyanide ion (typically from a salt like potassium cyanide or sodium cyanide) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[4][6] This step results in the formation of the final product, this compound.

Experimental Protocols

Two detailed experimental protocols for the synthesis of PCC are presented below. The quantitative data from these procedures are summarized in Table 1 for easy comparison.

Protocol 1

In this procedure, piperidine is first neutralized with hydrochloric acid.[9] Cyclohexanone is then added, followed by a solution of potassium cyanide, with vigorous stirring. The reaction mixture is stirred overnight at room temperature, during which a white precipitate of this compound forms. The product is then collected by filtration and purified by recrystallization from ethanol.[9]

Protocol 2

This protocol utilizes sodium bisulfite to form an adduct with cyclohexanone initially.[10] A solution containing sodium cyanide and piperidine is then added, and the mixture is stirred overnight at room temperature. The resulting white crystalline solid is collected by filtration, washed with water, and dried under a vacuum.[10]

Data Presentation

The following table summarizes the quantitative data from the two experimental protocols described above.

| Parameter | Protocol 1 | Protocol 2 |

| Reactants | ||

| Cyclohexanone | 50 g (0.52 mol) | 9.8 g (0.1 mol) |

| Piperidine | 44 g (0.52 mol) | 8.5 g (0.1 mol) |

| Cyanide Source | 36 g KCN | 5.4 g NaCN (0.11 mol) |

| Acid/Additive | 45 ml conc. HCl | 11.5 g NaHSO₃ (0.11 mol) |

| Reaction Conditions | ||

| Solvent | Water | Water |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | Overnight | Overnight |

| Product | ||

| Yield | 88 g (88%) | 15.92 g (82.1%) |

| Melting Point | 66-68 °C | 65-67 °C |

| Appearance | White crystalline solid | White crystalline solid |

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

Mandatory Visualization

The following diagram illustrates the reaction pathway for the synthesis of this compound from cyclohexanone and piperidine.

Caption: Reaction pathway for the synthesis of this compound.

Conclusion

The synthesis of this compound from cyclohexanone and piperidine is a robust and well-established procedure based on the Strecker reaction. The provided protocols offer high yields of the desired product under mild reaction conditions. This technical guide serves as a comprehensive resource for professionals engaged in the synthesis of piperidine-based compounds, providing the necessary details for successful and reproducible experimental work.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. This compound | C12H20N2 | CID 62529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. prepchem.com [prepchem.com]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide on the Reaction Kinetics and Thermodynamics of 1-Piperidinocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinocyclohexanecarbonitrile (PCC), a key intermediate in the synthesis of phencyclidine (PCP) and its analogs, is an α-aminonitrile formed through a variation of the Strecker synthesis. A thorough understanding of the reaction kinetics and thermodynamics governing its formation is crucial for process optimization, yield maximization, and ensuring the safety and purity of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the available thermodynamic data, a qualitative discussion of the reaction kinetics based on the established mechanism of the Strecker synthesis, and detailed experimental protocols for its preparation.

Thermodynamics of this compound Formation

The formation of this compound from cyclohexanone (B45756), piperidine (B6355638), and a cyanide source is an exothermic process, as indicated by the standard enthalpy of formation of the product and reactants.

Reaction:

C₆H₁₀O (l) + C₅H₁₁N (l) + HCN (aq) → C₁₂H₂₀N₂ (s) + H₂O (l)

Thermodynamic Data Summary

A compilation of the available thermodynamic data for the reactants and the product is presented in the table below. This data allows for the calculation of the standard enthalpy of reaction, providing insight into the energetic favorability of the synthesis.

| Compound | Formula | State | Standard Enthalpy of Formation (ΔHᵣ°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) | Enthalpy of Combustion (ΔH_c°) (kJ/mol) |

| This compound | C₁₂H₂₀N₂ | solid | -84.23 ± 0.44[1] | Not available | -7496.18 ± 0.37[1] |

| Cyclohexanone | C₆H₁₀O | liquid | -270.7[2] | 229.03[2] | -3536 ± 2[3] |

| Piperidine | C₅H₁₁N | liquid | -11.23 (vapor)[4] | Not available for liquid | Not available |

| Hydrogen Cyanide (aqueous) | HCN | aq | +108.9 | 113.4 | Not applicable |

Note: The enthalpy of formation for liquid piperidine is not directly available in the search results, the value for the vapor phase is provided. The values for aqueous hydrogen cyanide are standard literature values.

Based on the available data, a precise calculation of the standard Gibbs free energy of reaction (ΔG°) is not feasible without the standard entropy values for all reactants and the product in their correct states. However, the negative standard enthalpy of formation of the product suggests that the reaction is enthalpically driven and likely to be spontaneous under standard conditions.

Reaction Kinetics of this compound Formation

The formation of an α-aminonitrile from a ketone, a secondary amine, and a cyanide source generally proceeds in two key steps:

-

Imine Formation: The initial step is the acid-catalyzed reaction between the ketone (cyclohexanone) and the secondary amine (piperidine) to form an iminium ion intermediate. This is typically a reversible reaction.

-

Nucleophilic Attack of Cyanide: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the final α-aminonitrile product.

It has been reported in studies of the Strecker reaction that, in the presence of excess cyanide, the formation of the imine is the rate-determining step. This implies that the overall reaction rate is primarily dependent on the rate of the initial condensation between the ketone and the amine.

Factors Influencing Reaction Rate:

-

pH: The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen of the cyclohexanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the piperidine.

-

Steric Hindrance: The rate of imine formation can be influenced by steric hindrance around the carbonyl group and the amine. Cyclohexanone, being a cyclic ketone, has a relatively accessible carbonyl group.

-

Temperature: As with most chemical reactions, the rate of formation of this compound is expected to increase with temperature. However, the thermodynamic stability of the intermediates and products should also be considered, as higher temperatures might favor side reactions or decomposition.

Due to the lack of specific experimental kinetic data, a quantitative analysis of the reaction kinetics is not possible at this time. Further experimental studies would be required to determine the precise rate law, rate constants, and activation energy for this reaction.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established literature procedures.

Materials:

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Cyclohexanone

-

Potassium Cyanide (KCN)

-

Water

Procedure:

-

In a suitable reaction vessel, carefully mix 44 g (0.52 mole) of piperidine with 45 ml of concentrated HCl and 120 ml of cold water. The pH of this solution should be in the range of 3-4.

-

To this solution, add 50 g (0.52 mole) of cyclohexanone with vigorous stirring.

-

In a separate beaker, dissolve 36 g of KCN in 100 ml of water.

-

Slowly add the KCN solution to the reaction mixture while maintaining vigorous stirring.

-

Allow the resulting solution to stir at room temperature overnight. A white precipitate should start to form after approximately 2 hours.

-

Collect the crystalline precipitate by filtration and wash it with cold water.

-

Recrystallize the crude product from 300 ml of 95% ethanol to obtain the purified this compound. The expected yield is approximately 88 g (88%), with a melting point of 66-68 °C.

Safety Precautions:

-

This synthesis involves the use of highly toxic potassium cyanide. All manipulations should be carried out in a well-ventilated fume hood by trained personnel.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

-

Care should be taken when handling concentrated hydrochloric acid.

-

Proper procedures for quenching and disposal of cyanide-containing waste must be followed.

Visualizations

The following diagrams illustrate the key reaction pathway and a general experimental workflow for kinetic analysis.

Caption: Reaction pathway for the formation of this compound.

Caption: General experimental workflow for determining reaction kinetics.

Conclusion

This technical guide has summarized the available thermodynamic data for the formation of this compound, providing a basis for understanding the energetic favorability of the reaction. While specific quantitative kinetic parameters are not currently available in the literature, a qualitative understanding of the reaction kinetics has been presented based on the established mechanism of the Strecker synthesis. The provided experimental protocol offers a detailed procedure for the synthesis of this important intermediate. Further research is warranted to elucidate the precise reaction kinetics, which would be invaluable for the optimization and scale-up of processes involving the synthesis of this compound.

References

An In-depth Technical Guide on the Solubility of 1-Piperidinocyclohexanecarbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Piperidinocyclohexanecarbonitrile (PCC), a key precursor in the synthesis of Phencyclidine (PCP).[1][2][3] Understanding the solubility of this compound is critical for its handling, reaction optimization, and analytical detection in forensic and research settings.

Physicochemical Properties

This compound is a crystalline solid with the following properties:

| Property | Value |

| IUPAC Name | 1-(piperidin-1-yl)cyclohexane-1-carbonitrile[4] |

| Synonyms | PCC, 1-(1-Cyanocyclohexyl)piperidine[2][4] |

| CAS Number | 3867-15-0[1][2][4] |

| Molecular Formula | C₁₂H₂₀N₂[1][2][4] |

| Molecular Weight | 192.30 g/mol [1][4] |

| Appearance | Crystalline solid[2][5] |

Solubility Profile

Quantitative solubility data for this compound is available for several common organic solvents. The data is summarized in the table below. The molecule's structure, containing a polar piperidine (B6355638) ring and a cyano group, suggests its solubility trends. The parent heterocycle, piperidine, is highly soluble in water, alcohols, and ethers but has limited solubility in nonpolar solvents like hexane.[6] This provides a basis for predicting PCC's behavior in a broader range of solvents.

Table 1: Quantitative Solubility of this compound

| Solvent | Concentration |

| Dimethylformamide (DMF) | 2 mg/mL[2][5] |

| Dimethyl Sulfoxide (DMSO) | 3 mg/mL[2][5] |

| Ethanol | 1 mg/mL[2] |

| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL[2][5] |

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying solubility data. Below are methodologies for the synthesis of PCC and the determination of its solubility.

3.1. Synthesis of this compound

This protocol describes a common method for synthesizing the title compound from cyclohexanone (B45756).

Materials:

-

Cyclohexanone (0.1 mol)

-

Sodium bisulfite (0.11 mol)

-

Sodium cyanide (0.11 mol)

-

Piperidine (0.1 mol)

-

Water

Procedure: [7]

-

Prepare a solution of sodium bisulfite (11.5 g, 0.11 mol) in 25 mL of water.

-

Add cyclohexanone (9.8 g, 0.1 mol) to the sodium bisulfite solution.

-

In a separate beaker, prepare a solution of sodium cyanide (5.4 g, 0.11 mol) and piperidine (8.5 g, 0.1 mol) in 20 mL of water.

-

Add the sodium cyanide and piperidine solution to the cyclohexanone mixture.

-

Allow the reaction to stir overnight at room temperature.

-

The resulting product, a white crystalline solid, is filtered off, washed with water, and dried under a vacuum.

3.2. Determination of Solubility via HPLC

This protocol outlines a general procedure for quantitatively determining the solubility of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Selected organic solvent (e.g., Acetonitrile, Methanol)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

HPLC system with a suitable column and detector

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing the chosen organic solvent.

-

Equilibration: Tightly cap the vial and vortex it for 24 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[8]

-

Sample Preparation:

-

Dilution: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted sample using HPLC to determine the precise concentration.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Diagrams and Workflows

4.1. Synthesis of Phencyclidine (PCP) from PCC

This compound is most notably used as a direct precursor in the synthesis of phencyclidine via a Grignard reaction.[9][10] The workflow illustrates the replacement of the cyano group with a phenyl group.

4.2. Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for determining the solubility of a compound using an HPLC-based method, as detailed in the protocol above.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 3867-15-0 [chemicalbook.com]

- 4. This compound | C12H20N2 | CID 62529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3867-15-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation of 1-Piperidinocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinocyclohexanecarbonitrile (PCC) is a crucial chemical intermediate and a notable compound in the field of forensic and medicinal chemistry. It is primarily recognized as a direct precursor in the synthesis of Phencyclidine (PCP) and is often found as a contaminant in illicit PCP preparations.[1] The stability and degradation profile of PCC is of significant interest for ensuring the quality and safety of related pharmaceutical compounds, for understanding the toxicology of illicit substances, and for developing robust analytical methods for its detection and quantification. This technical guide provides a comprehensive overview of the stability and degradation pathways of PCC, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability and degradation behavior.

| Property | Value |

| Molecular Formula | C₁₂H₂₀N₂ |

| Molecular Weight | 192.30 g/mol |

| CAS Number | 3867-15-0 |

| Appearance | Crystalline solid |

| Solubility | DMF: 2 mg/mL; DMSO: 3 mg/mL; Ethanol: 1 mg/mL; DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL |

| Storage Stability | Reported to be stable for ≥ 5 years when stored at -20°C. |

Degradation Pathways

The degradation of this compound can be induced by several factors, including heat, pH, and light. The most extensively studied degradation pathway is pyrolysis.

Pyrolytic Degradation

High temperatures, such as those encountered during smoking of contaminated substances, lead to significant degradation of PCC. The primary pyrolytic event is the cleavage of the molecule to form cyanide and 1-(1-piperidino)-1-cyclohexene. The latter is then subject to further breakdown.

dot

Caption: Pyrolytic degradation pathway of this compound.

A study on the pyrolytic fate of PCC in mainstream smoke revealed the following distribution of degradation products.[2]

| Product | Percentage of Initial PCC |

| Intact PCC | ~47% |

| Cleavage to Cyanide and 1-(1-piperidino)-1-cyclohexene | ~58% |

| Further breakdown of 1-(1-piperidino)-1-cyclohexene to: | |

| Cyclohexanone | 21% |

| Piperidine | 29% |

| N-acetylpiperidine | 7% |

| Intact 1-(1-piperidino)-1-cyclohexene | ~2% |

Hydrolytic and pH-Dependent Degradation

However, thermal decomposition of PCC is markedly pH-dependent. One study demonstrated that the generation of hydrogen cyanide from PCC is significantly slower at pH 1 compared to pH 4.7, indicating that the compound is more labile under mildly acidic to neutral conditions, especially at elevated temperatures.

Photolytic and Oxidative Degradation

Specific studies on the photolytic and oxidative degradation of this compound are not extensively documented. However, based on the chemical structure, which includes a tertiary amine and a nitrile group, PCC may be susceptible to degradation under photolytic and oxidative stress. General forced degradation protocols, as outlined in the experimental section, can be employed to investigate these pathways.

Experimental Protocols

This section provides detailed methodologies for assessing the stability and degradation of this compound.

Pyrolytic Degradation Analysis

This protocol is based on the methodology for analyzing the pyrolysis products of PCC in simulated mainstream smoke.[2]

Objective: To identify and quantify the pyrolytic degradation products of PCC.

Materials:

-

This compound (PCC)

-

Placebo cigarettes

-

Smoking apparatus

-

Trapping system (e.g., glass wool, sulfuric acid solution, sodium hydroxide (B78521) solution)

-

Solvents for extraction (e.g., methanol, hexane)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Impregnate placebo cigarettes with a known amount of PCC dissolved in a suitable solvent.

-

Pyrolysis: "Smoke" the cigarettes using a standardized smoking apparatus that simulates human smoking patterns.

-

Product Collection: Pass the mainstream smoke through a series of traps to collect the pyrolytic products. A typical setup includes a glass wool trap for particulate matter, followed by an acid trap (e.g., H₂SO₄) and a base trap (e.g., NaOH) for volatile basic and acidic compounds, respectively.

-

Extraction: Extract the collected materials from each trap using appropriate solvents. For instance, the glass wool trap can be extracted with methanol.

-

Analysis: Analyze the extracts using GC-MS to separate, identify, and quantify the degradation products.

GC-MS Conditions (Example):

-

Column: 3% OV-7 on a suitable support

-